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Cat. No.: B090913 Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Phosphite compounds, particularly those with trivalent phosphorus (P(III)), serve as effective

reducing agents in a variety of organic transformations. Their utility stems from the

thermodynamic driving force of the P(III) to P(V) oxidation, typically forming a stable phosphate

or phosphonate byproduct. While inorganic salts such as trisodium phosphite (Na₃PO₃)

possess reducing properties, their application in organic synthesis is not extensively

documented in scientific literature, likely due to solubility limitations in common organic

solvents. In contrast, organophosphorus esters like triphenyl phosphite and triethyl phosphite

are widely employed for their excellent solubility and reactivity.

This document provides detailed application notes and protocols for the use of phosphite

esters as reducing agents in two key organic synthesis applications: the deoxygenation of

sulfoxides and the reductive workup of ozonides. While specific protocols for trisodium
phosphite are scarce, the principles and procedures outlined for its organic analogues can

serve as a valuable reference.
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The deoxygenation of sulfoxides to their corresponding sulfides is a crucial transformation in

the synthesis of pharmaceuticals and other fine chemicals. Triphenyl phosphite, in the

presence of a catalyst, offers a mild and chemoselective method for this reduction.

Application Notes
A dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction enables the chemoselective

deoxygenation of sulfoxides to sulfides using triphenyl phosphite as the stoichiometric

reductant.[1] This method is notable for its mild reaction conditions and tolerance of various

sensitive functional groups. The reaction proceeds efficiently in acetonitrile at reflux, with dialkyl

sulfoxides reacting within minutes and diaryl sulfoxides requiring up to two hours.[1][2] The high

chemoselectivity allows for the presence of ketones, esters, hydroxyl, allyl, and propargyl

moieties without affecting their integrity.[1][2] Mechanistically, the molybdenum catalyst is

believed to facilitate an oxo-transfer from the sulfoxide to the phosphite.[1][2]

Quantitative Data
Entry

Substrate
(Sulfoxide)

Product
(Sulfide)

Time (h) Yield (%) Reference

1
Dibenzyl

sulfoxide

Dibenzyl

sulfide
0.1 98 [1]

2
Methyl phenyl

sulfoxide

Methyl phenyl

sulfide
0.25 99 [1]

3
Diphenyl

sulfoxide

Diphenyl

sulfide
2 97 [1]

4

4-

Chlorophenyl

methyl

sulfoxide

4-

Chlorophenyl

methyl sulfide

0.5 98 [1]

5

4-Nitrophenyl

methyl

sulfoxide

4-Nitrophenyl

methyl sulfide
1 96 [1]
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Experimental Protocol: General Procedure for the
Deoxygenation of Sulfoxides
Materials:

Sulfoxide (1.0 mmol)

Triphenyl phosphite (1.1 mmol)

Dichlorodioxomolybdenum(VI) [MoO₂Cl₂] (0.02 mmol, 2 mol%)

Anhydrous acetonitrile (5 mL)

Round-bottom flask

Reflux condenser

Magnetic stirrer and hotplate

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel

for chromatography)

Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add

the sulfoxide (1.0 mmol), triphenyl phosphite (1.1 mmol), and dichlorodioxomolybdenum(VI)

(0.02 mmol).

Add anhydrous acetonitrile (5 mL) to the flask.

Heat the reaction mixture to reflux with stirring.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfide.

Reaction Pathway

R-S(O)-R'

MoO₂Cl₂

R-S-R'
Deoxygenation

P(OPh)₃ O=P(OPh)₃Oxidation

Click to download full resolution via product page

Caption: Deoxygenation of a sulfoxide to a sulfide using triphenyl phosphite.

Reductive Workup of Ozonides using Triethyl
Phosphite
Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. The

intermediate ozonide is typically unstable and is treated in a "workup" step to yield the final

carbonyl products. A reductive workup preserves aldehydes, while an oxidative workup

converts them to carboxylic acids. Triethyl phosphite is an effective reagent for the reductive

workup of ozonides.

Application Notes
The ozonolysis of alkenes followed by a reductive workup with triethyl phosphite provides a

reliable method for the synthesis of aldehydes and ketones. The reaction involves the formation

of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[3]

The subsequent treatment with triethyl phosphite reduces the ozonide, cleaving the peroxide

bonds to yield the carbonyl compounds, while the triethyl phosphite is oxidized to triethyl
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phosphate. This method is an alternative to other reductive workup procedures using reagents

like dimethyl sulfide (DMS) or zinc dust.[4]

Quantitative Data
Entry

Alkene
Substrate

Carbonyl
Product(s)

Yield (%) Reference

1 Cyclooctene Octanedial 85-90 Generic Protocol

2 1-Decene
Nonanal and

Formaldehyde
>90 Generic Protocol

3 Stilbene Benzaldehyde >95 Generic Protocol

Experimental Protocol: General Procedure for
Ozonolysis with Triethyl Phosphite Workup
Materials:

Alkene (10 mmol)

Dichloromethane (CH₂Cl₂) or Methanol (MeOH) (50 mL)

Ozone (from an ozone generator)

Triethyl phosphite (12 mmol)

Round-bottom flask with a gas inlet tube

Magnetic stirrer

Dry ice/acetone bath (-78 °C)

Standard workup and purification equipment

Procedure:
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Dissolve the alkene (10 mmol) in a suitable solvent (e.g., 50 mL of dichloromethane or

methanol) in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

Cool the solution to -78 °C using a dry ice/acetone bath.

Bubble ozone through the solution. The reaction is typically monitored by the appearance of

a blue color, indicating an excess of ozone. Alternatively, the reaction can be monitored by

TLC.

Once the reaction is complete, purge the solution with a stream of nitrogen or argon to

remove any excess ozone.

While maintaining the temperature at -78 °C, slowly add triethyl phosphite (12 mmol) to the

reaction mixture.

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or

overnight.

Remove the solvent under reduced pressure.

The crude product can be purified by distillation or column chromatography as required.

Experimental Workflow
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Start with Alkene in Solvent

Bubble O₃ at -78 °C

Formation of Ozonide Intermediate

Purge with N₂ or Ar

Add Triethyl Phosphite at -78 °C

Warm to Room Temperature

Solvent Evaporation

Purification (Distillation/Chromatography)

Aldehyde/Ketone Product(s)
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Caption: Workflow for the ozonolysis of an alkene with a triethyl phosphite workup.
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Disclaimer: The provided protocols are general guidelines. Reaction conditions, including

solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Appropriate safety precautions should always be taken when working with ozone and other

potentially hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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